Jarin-1

Übersicht

Beschreibung

Jarin-1 is a chemical compound known for its role as an inhibitor of jasmonic acid-amido synthetase (JAR1). This enzyme is crucial in the biosynthesis of jasmonoyl-isoleucine, a bioactive form of jasmonic acid, which is a plant hormone involved in various plant defense and developmental processes .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Jarin-1 is synthesized through a series of chemical reactions involving the coupling of a 3-aminocytisine residue with two different carboxylic acid residues . The specific synthetic routes and reaction conditions are proprietary and not widely published. it is known that the compound is typically synthesized in a laboratory setting using standard organic synthesis techniques .

Industrial Production Methods

The compound is typically produced in small quantities for scientific studies .

Analyse Chemischer Reaktionen

Reaktionstypen

Jarin-1 unterliegt hauptsächlich Substitutionsreaktionen aufgrund des Vorhandenseins reaktiver funktioneller Gruppen in seiner Struktur . Unter Standardbedingungen werden typischerweise keine Oxidations- oder Reduktionsreaktionen durchgeführt.

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die bei der Synthese und Reaktion von this compound verwendet werden, umfassen Dimethylsulfoxid (DMSO) und verschiedene Carbonsäuren . Die Reaktionen werden im Allgemeinen unter milden Bedingungen durchgeführt, um die Integrität der Verbindung zu erhalten.

Hauptprodukte

Die Hauptprodukte, die aus Reaktionen mit this compound gebildet werden, sind typischerweise Derivate der ursprünglichen Verbindung, die an den funktionellen Gruppen modifiziert wurden .

Wissenschaftliche Forschungsanwendungen

This compound hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, insbesondere in den Bereichen Pflanzenbiologie und Biochemie . Einige seiner wichtigsten Anwendungen umfassen:

Pflanzenbiologie: this compound wird verwendet, um die Rolle von Jasmonsäure bei pflanzlichen Abwehrmechanismen und Entwicklungsprozessen zu untersuchen.

Biochemie: Die Verbindung wird verwendet, um die Biosynthesewege von Jasmonsäure und ihren Derivaten zu untersuchen.

Wirkmechanismus

This compound übt seine Wirkung aus, indem es die Aktivität der Jasmonsäure-Amid-Synthase (JAR1) hemmt und so die Synthese von Jasmonoyl-Isoleucin verhindert . Diese Hemmung stört den Jasmonsäure-Signalweg, der für pflanzliche Abwehr- und Entwicklungsprozesse entscheidend ist. Die Verbindung zielt speziell auf das JAR1-Enzym ab, ohne verwandte Enzyme zu beeinflussen .

Wissenschaftliche Forschungsanwendungen

Plant Stress Response Studies

Jarin-1 has been utilized extensively to study plant responses to biotic and abiotic stresses, such as herbivory and mechanical wounding. By inhibiting JA-Ile biosynthesis, researchers can dissect the roles of jasmonates in defense mechanisms across different plant species.

- Arabidopsis thaliana : In Arabidopsis, this compound has been shown to block JA-induced growth inhibition, allowing for the investigation of growth-defense trade-offs in plant physiology .

- Medicago truncatula : Studies demonstrated that application of this compound alleviated root growth inhibition caused by methyl jasmonate (MeJA), indicating its potential for modulating growth responses in legumes .

- Solanum lycopersicum (Tomato) : However, the efficacy of this compound varied significantly among species; it did not exhibit similar effects in tomato plants, underscoring the need for species-specific assessments when using this compound .

Developmental Biology

Research involving this compound has also contributed to understanding developmental processes in plants, particularly in fruit ripening and senescence.

- Fleshy Fruit Development : In studies on tomato fruit ripening, this compound was applied alongside MeJA treatments to assess changes in gene expression related to fruit maturation. The results indicated a complex interaction between jasmonate signaling and fruit development processes .

Case Studies

Wirkmechanismus

Jarin-1 exerts its effects by inhibiting the activity of jasmonic acid-amido synthetase (JAR1), thereby preventing the synthesis of jasmonoyl-isoleucine . This inhibition disrupts the jasmonic acid signaling pathway, which is crucial for plant defense and developmental processes. The compound specifically targets the JAR1 enzyme without affecting closely related enzymes .

Vergleich Mit ähnlichen Verbindungen

Jarin-1 ist einzigartig in seiner spezifischen Hemmung der Jasmonsäure-Amid-Synthase (JAR1). Ähnliche Verbindungen umfassen andere Inhibitoren der Jasmonsäure-Biosynthese, wie Coronatin und Methyljasmonat . Diese Verbindungen zeigen nicht die gleiche Spezifität für JAR1 wie this compound .

Liste ähnlicher Verbindungen

Coronatin: Ein Nachahmer von Jasmonsäure, der Jasmonat-Signalwege aktiviert.

Methyljasmonat: Ein Derivat von Jasmonsäure, das in verschiedenen Pflanzenstudien verwendet wird.

Biologische Aktivität

Jarin-1 is a notable compound recognized for its role as an inhibitor of jasmonic acid (JA) signaling pathways, particularly in the biosynthesis of jasmonic acid-isoleucine (JA-Ile). This compound has been extensively studied in various plant species, with a focus on its effects on plant growth and stress responses. This article compiles detailed research findings, case studies, and data tables to elucidate the biological activity of this compound.

This compound is derived from the alkaloid cytisine and features a 3-aminocytisine residue linked to two distinct carboxylic acid residues. Its primary mechanism involves the inhibition of the enzyme JAR1, which conjugates JA with isoleucine to form JA-Ile, the bioactive form of jasmonic acid. The inhibition of JAR1 prevents the accumulation of JA-Ile, thereby disrupting the signaling cascade that regulates plant responses to stressors such as wounding and herbivory .

Biological Activity in Different Plant Species

Research has demonstrated that the biological activity of this compound is highly species-specific. Below is a summary of findings from various studies:

Table 1: Effects of this compound on Root Growth Inhibition

| Plant Species | This compound Concentration (µM) | MeJA Concentration (µM) | Root Growth Inhibition Alleviation |

|---|---|---|---|

| Arabidopsis thaliana | 0, 5, 10, 30 | 10 | Partial alleviation at 5 & 10 µM |

| Medicago truncatula | 0, 5, 10, 30 | 10 | Partial alleviation at 5 & 10 µM |

| Solanum lycopersicum | 0, 10, 30 | 10 | No alleviation |

| Brassica nigra | 0, 10, 30 | 10 | No alleviation |

In Arabidopsis thaliana, this compound effectively mitigated root growth inhibition induced by MeJA when applied at concentrations of 5 and 10 µM. Conversely, in Solanum lycopersicum and Brassica nigra, this compound did not demonstrate any significant alleviation of root growth inhibition despite similar treatments with MeJA .

Case Study: Efficacy in Medicago truncatula

In a controlled study involving Medicago truncatula, seedlings were treated with varying concentrations of this compound alongside MeJA. Results indicated that while higher concentrations (30 µM) negatively impacted root growth independently, lower concentrations (5 and 10 µM) could partially alleviate MeJA-induced inhibition .

Case Study: Lack of Effect in Solanum lycopersicum

In contrast to Medicago truncatula, experiments conducted on Solanum lycopersicum revealed that this compound did not alleviate root growth inhibition caused by MeJA. Additionally, measurements showed no significant changes in JA-Ile levels following treatment with this compound in wounded leaf disks from this species .

Broader Implications and Future Directions

The specificity of this compound's activity suggests potential applications in agricultural biotechnology for manipulating plant responses to biotic and abiotic stresses. However, researchers must consider the species-dependent nature of its effects when designing experiments or applications involving this compound.

Eigenschaften

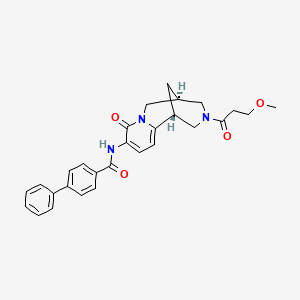

IUPAC Name |

N-[(1R,9S)-11-(3-methoxypropanoyl)-6-oxo-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-5-yl]-4-phenylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H29N3O4/c1-35-14-13-26(32)30-16-19-15-23(18-30)25-12-11-24(28(34)31(25)17-19)29-27(33)22-9-7-21(8-10-22)20-5-3-2-4-6-20/h2-12,19,23H,13-18H2,1H3,(H,29,33)/t19-,23+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMVUVKIGGHXSJX-WMZHIEFXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCC(=O)N1CC2CC(C1)C3=CC=C(C(=O)N3C2)NC(=O)C4=CC=C(C=C4)C5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COCCC(=O)N1C[C@@H]2C[C@H](C1)C3=CC=C(C(=O)N3C2)NC(=O)C4=CC=C(C=C4)C5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H29N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

471.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What is the mechanism of action of Jarin-1 and how does it affect plant physiology?

A1: this compound specifically inhibits the activity of the enzyme JASMONATE RESISTANT 1 (JAR1) in Arabidopsis thaliana [, ]. JAR1 is a key enzyme responsible for conjugating isoleucine to jasmonic acid (JA), forming the bioactive jasmonate, jasmonoyl-isoleucine (JA-Ile) []. By inhibiting JAR1, this compound disrupts the biosynthesis of JA-Ile, which plays a crucial role in regulating plant responses to stress, such as wounding and herbivory [, ]. Consequently, this compound can impact various physiological processes governed by JA-Ile signaling, including defense responses, growth, and development [, ].

Q2: Is the inhibitory effect of this compound consistent across different plant species?

A2: Research suggests that the effect of this compound is species-specific. While it effectively inhibits JA-Ile biosynthesis and alleviates MeJA-induced root growth inhibition in Medicago truncatula, it does not demonstrate similar effects in Solanum lycopersicum or Brassica nigra []. In S. lycopersicum, this compound application did not significantly affect JA-Ile levels, even in wounded leaf tissues []. These findings highlight the importance of evaluating this compound's functionality in a specific plant species before incorporating it into research studies.

Q3: How does this compound affect the accumulation of anthocyanins and proanthocyanidins in strawberry fruits?

A3: Applying this compound to methyl jasmonate (MeJA)-treated strawberry fruits (MeJA + this compound treatment) led to an intriguing observation: an increase in proanthocyanidin (PA) content compared to fruits treated with MeJA alone []. This coincided with the upregulation of genes involved in PA biosynthesis (like FaANR) and related transcription factors (such as FabHLH33 and FaMYB9/11) []. This suggests a potential role of this compound in influencing the balance between anthocyanin and PA accumulation in strawberry fruits, possibly through its interaction with the jasmonate pathway and related transcription factors.

Q4: What are the implications of discovering JA-responsive elements in the promoter regions of MYB genes in strawberry?

A4: The identification of JA-responsive elements in the promoter regions of FaMYB1/9/10/11 genes in strawberry suggests that these genes, known to be involved in the regulation of anthocyanin and PA biosynthesis, are potentially direct targets of the JA signaling pathway []. This finding opens up avenues for further research into understanding the intricate crosstalk between jasmonate signaling and the regulatory mechanisms governing anthocyanin and PA biosynthesis in strawberry and potentially other fruits.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.